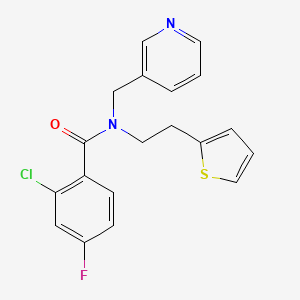
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H16ClFN2OS and its molecular weight is 374.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-4-fluoro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H15ClFN3OS
- Molecular Weight : 323.81 g/mol
- IUPAC Name : this compound
The presence of halogen atoms (chlorine and fluorine), a pyridine ring, and a thiophene moiety contributes to its unique physicochemical properties, which may influence its biological activity.
Research has indicated that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. The biological activity of this compound may be attributed to:
- Enzyme Inhibition : Many heterocyclic compounds act as inhibitors for specific enzymes. This compound may inhibit kinases or other enzymes involved in cell signaling pathways.
- Receptor Modulation : The compound could potentially modulate receptors that play roles in cancer or inflammatory processes.
Anticancer Activity
In vitro studies have shown that benzamide derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15.63 |
| Compound B | U937 (monocytic leukemia) | 12.45 |
| Compound C | A549 (lung cancer) | 10.38 |
These findings suggest that this compound may exhibit similar activities, warranting further investigation.
Antiviral Activity
Research into N-Heterocycles has revealed their potential as antiviral agents. Compounds structurally related to our target have shown inhibitory effects against viral replication in vitro, particularly against HIV and other retroviruses. For example:
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound D | HIV | 0.20 |
| Compound E | DENV | 0.96 |
These results highlight the potential of heterocyclic compounds in antiviral drug development.
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in MDPI evaluated a series of benzamide derivatives for their anticancer properties against multiple cell lines. The results indicated that certain modifications to the benzamide structure significantly enhanced cytotoxicity, suggesting that similar modifications in our target compound could yield potent anticancer agents . -
Antiviral Screening :
Another investigation focused on the antiviral properties of heterocyclic compounds demonstrated that specific substitutions led to enhanced activity against viral targets, with some compounds achieving low micromolar EC50 values . This suggests that our compound may also possess significant antiviral potential.
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c20-18-11-15(21)5-6-17(18)19(24)23(9-7-16-4-2-10-25-16)13-14-3-1-8-22-12-14/h1-6,8,10-12H,7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGBVONBHIJWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














